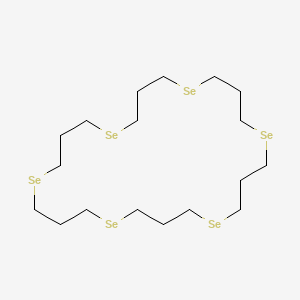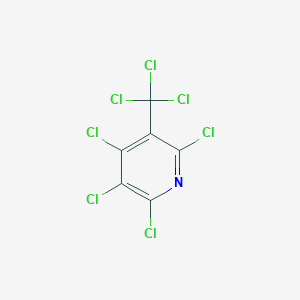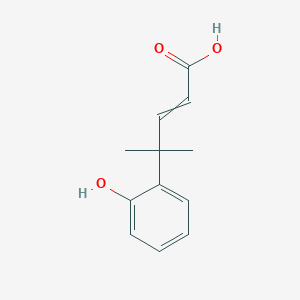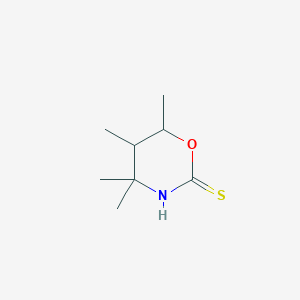
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Métodos De Preparación
The synthesis of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diol or an amino alcohol. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparación Con Compuestos Similares
2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- can be compared with other similar compounds in the oxazine family, such as:
Morpholine (tetrahydro-1,4-oxazine): Known for its use as a solvent and corrosion inhibitor.
Ifosfamide: A chemotherapeutic agent used in cancer treatment.
Benzoxazines: Used in the production of high-performance polymers.
The uniqueness of 2H-1,3-Oxazine-2-thione, tetrahydro-4,4,5,6-tetramethyl- lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for specialized applications .
Propiedades
Número CAS |
125039-11-4 |
|---|---|
Fórmula molecular |
C8H15NOS |
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
4,4,5,6-tetramethyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C8H15NOS/c1-5-6(2)10-7(11)9-8(5,3)4/h5-6H,1-4H3,(H,9,11) |
Clave InChI |
JATVHRJLAQDUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=S)NC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


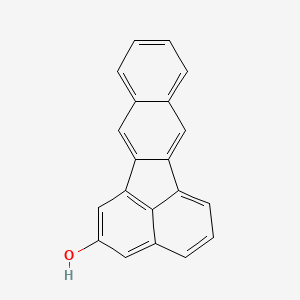
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
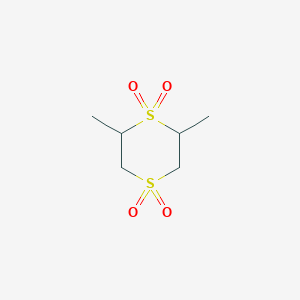
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
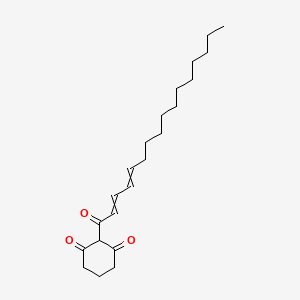

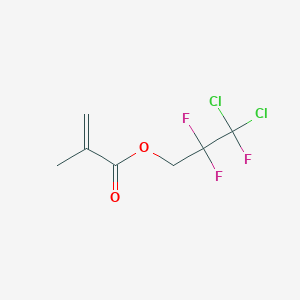
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)


